

An In-depth Technical Guide to 3-Bromo-5-iodobenzaldehyde

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Compound of Interest

Compound Name: 3-Bromo-5-iodobenzaldehyde

Cat. No.: B070385

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-iodobenzaldehyde is a di-halogenated aromatic aldehyde that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a bromine and an iodine atom at the meta positions relative to the aldehyde group, allows for regioselective functionalization through various cross-coupling reactions. This differential reactivity makes it a valuable precursor for the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **3-Bromo-5-iodobenzaldehyde**, with a focus on its applications in research and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **3-Bromo-5-iodobenzaldehyde** is presented below. It is important to note that while some data is derived from experimental sources for closely related compounds, other values are calculated or predicted.

Property	Value	Source
Molecular Formula	C ₇ H ₄ BrIO	--INVALID-LINK--[1]
Molecular Weight	310.91 g/mol	--INVALID-LINK--[1]
CAS Number	188813-09-4	--INVALID-LINK--[1]
Appearance	Off-white to faint yellow crystalline solid	--INVALID-LINK--
Melting Point	No experimental data available. The related compound 3-Bromo-5-iodobenzoic acid has a melting point of 219-221 °C.[2][3]	-
Boiling Point	318.4 °C (Calculated)	--INVALID-LINK--[4]
Density	2.231 g/cm ³ (Calculated)	--INVALID-LINK--[4]
Solubility	No specific data available. Likely soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate.	-
Purity (Commercial)	≥97%	--INVALID-LINK--[5]

Calculated Physicochemical Properties:

Parameter	Value	Source
Topological Polar Surface Area (TPSA)	17.07 Å ²	--INVALID-LINK--[1]
LogP	2.8662	--INVALID-LINK--[1]
Hydrogen Bond Acceptors	1	--INVALID-LINK--[1]
Hydrogen Bond Donors	0	--INVALID-LINK--[1]
Rotatable Bonds	1	--INVALID-LINK--[1]

Spectroscopic Data

Detailed experimental spectroscopic data for **3-Bromo-5-iodobenzaldehyde** is not readily available in the public domain. The following tables provide expected spectral characteristics based on the analysis of similar compounds, such as 3-bromobenzaldehyde and other substituted benzaldehydes.

¹H NMR (Proton Nuclear Magnetic Resonance) - Predicted

Chemical Shift (ppm)	Multiplicity	Assignment
~9.9 - 10.1	Singlet	Aldehyde proton
~8.0 - 8.2	Triplet (or dd)	Aromatic proton
~7.8 - 8.0	Triplet (or dd)	Aromatic proton
~7.6 - 7.8	Triplet (or dd)	Aromatic proton

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) - Predicted

Chemical Shift (ppm)	Assignment
~190 - 192	Aldehyde carbonyl carbon
~138 - 140	Aromatic carbon (C-CHO)
~135 - 138	Aromatic carbon
~130 - 133	Aromatic carbon
~128 - 130	Aromatic carbon
~122 - 125	Aromatic carbon (C-Br)
~92 - 95	Aromatic carbon (C-I)

IR (Infrared) Spectroscopy - Predicted Key Peaks

Wavenumber (cm ⁻¹)	Functional Group Assignment
~3050 - 3100	Aromatic C-H stretch
~2820, ~2720	Aldehyde C-H stretch (Fermi doublet)
~1690 - 1710	Aldehyde C=O stretch
~1550 - 1600	Aromatic C=C stretch
~1000 - 1200	C-Br and C-I stretches
~750 - 900	Aromatic C-H out-of-plane bend

MS (Mass Spectrometry) - Predicted Fragmentation

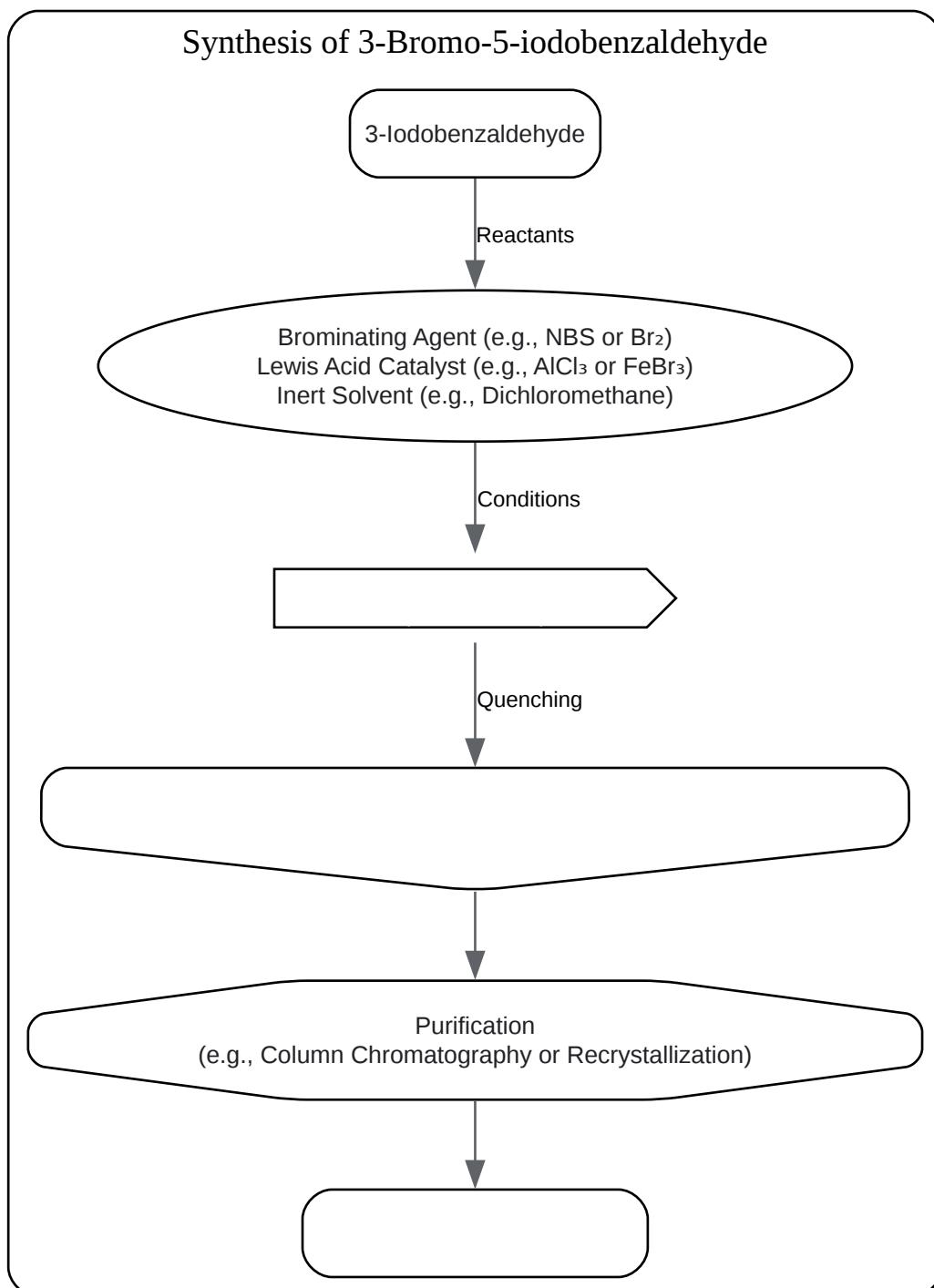
The mass spectrum is expected to show a molecular ion peak (M^+) at m/z 310, with a characteristic isotopic pattern due to the presence of bromine (^{79}Br and ^{81}Br). Common fragmentation patterns for benzaldehydes include the loss of a hydrogen radical ($M-1$) and the loss of the formyl group ($M-29$).

Experimental Protocols

General Synthesis of 3-Bromo-5-iodobenzaldehyde

A specific, detailed experimental protocol for the synthesis of **3-Bromo-5-iodobenzaldehyde** is not widely published. However, a general and plausible synthetic route can be adapted from established methods for the halogenation of benzaldehydes. A common strategy involves the bromination of a suitable iodinated precursor.

A plausible synthetic approach:



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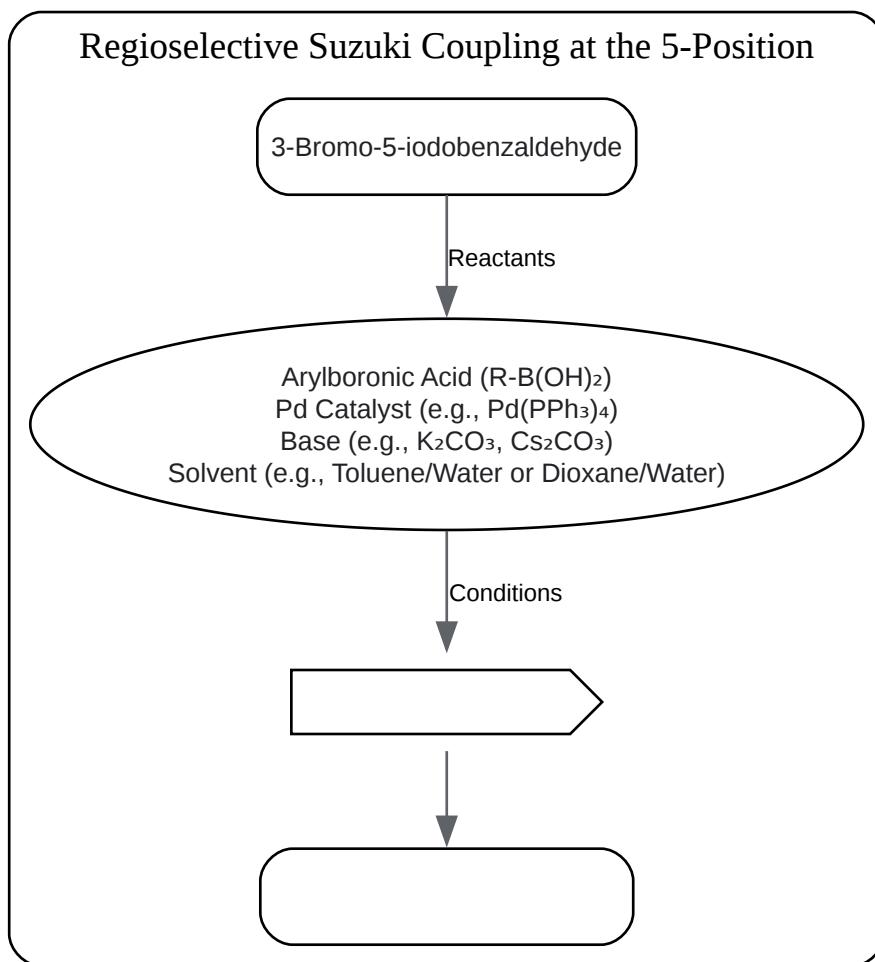
Caption: A plausible synthetic workflow for **3-Bromo-5-iodobenzaldehyde**.

Methodology:

- Reaction Setup: To a solution of 3-iodobenzaldehyde in an inert solvent such as dichloromethane, a Lewis acid catalyst (e.g., aluminum chloride or iron(III) bromide) is added at a controlled temperature, typically 0 °C.
- Bromination: A brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, is added portion-wise to the reaction mixture. The reaction is stirred at a controlled temperature until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Workup: The reaction is quenched by the addition of an aqueous solution of a reducing agent like sodium thiosulfate to remove any excess bromine, followed by washing with a saturated aqueous solution of sodium bicarbonate and brine.
- Purification: The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure **3-Bromo-5-iodobenzaldehyde**.

General Protocol for Regioselective Suzuki Cross-Coupling

The differential reactivity of the C-I and C-Br bonds in **3-Bromo-5-iodobenzaldehyde** allows for selective cross-coupling reactions. The C-I bond is more reactive towards oxidative addition with palladium catalysts, enabling selective functionalization at the 5-position.



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Caption: Workflow for regioselective Suzuki coupling of **3-Bromo-5-iodobenzaldehyde**.

Methodology:

- Reaction Setup: In a reaction vessel, **3-Bromo-5-iodobenzaldehyde**, an arylboronic acid, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate or cesium carbonate) are combined.
- Solvent Addition and Degassing: A degassed solvent system, such as a mixture of toluene and water or dioxane and water, is added. The mixture is then thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles.

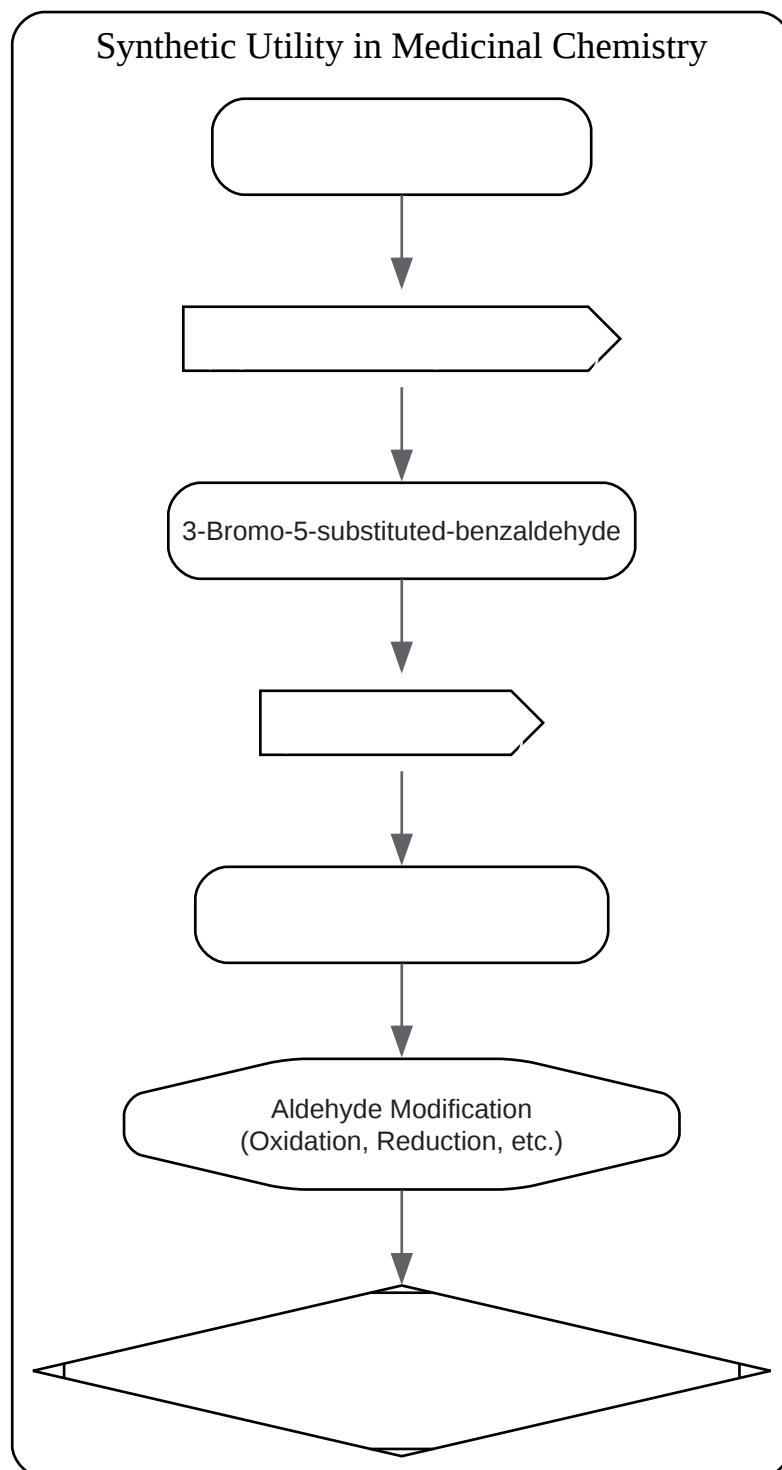
- **Reaction:** The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
- **Workup and Purification:** After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography to yield the 3-bromo-5-arylbenzaldehyde.

Applications in Drug Development and Research

3-Bromo-5-iodobenzaldehyde is a valuable intermediate in the synthesis of complex organic molecules due to the orthogonal reactivity of its two halogen substituents.^[5] This allows for the sequential introduction of different functionalities, a crucial strategy in the construction of novel drug candidates and molecular probes.

The aldehyde group can be further manipulated through various transformations, such as oxidation to a carboxylic acid, reduction to an alcohol, or conversion to an imine, providing access to a wide range of derivatives.

While there is no direct evidence of **3-Bromo-5-iodobenzaldehyde** being involved in specific signaling pathways, its utility lies in the synthesis of molecules that may target such pathways. The ability to introduce diverse substituents at the 3- and 5-positions allows for the exploration of structure-activity relationships (SAR) in drug discovery programs.



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Caption: Logical flow of the synthetic utility of **3-Bromo-5-iodobenzaldehyde**.

Conclusion

3-Bromo-5-iodobenzaldehyde is a highly useful and versatile building block for organic synthesis. Its key feature is the differential reactivity of the iodine and bromine substituents, which enables regioselective functionalization and the construction of complex, highly substituted aromatic compounds. While detailed experimental data for some of its physical properties are not readily available, its synthetic utility is well-established. For researchers and scientists in drug development, this compound offers a valuable platform for the synthesis of novel molecular entities with potential therapeutic applications. The ability to perform sequential cross-coupling reactions makes it a powerful tool for the systematic exploration of chemical space in the pursuit of new medicines.

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